molecular formula C14H11NOS2 B7480681 N-benzylthieno[3,2-b]thiophene-5-carboxamide

N-benzylthieno[3,2-b]thiophene-5-carboxamide

Cat. No. B7480681
M. Wt: 273.4 g/mol
InChI Key: UOUXYTDNAVQXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylthieno[3,2-b]thiophene-5-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the thienothiophene family and has been found to possess a range of biological activities, including antitumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-benzylthieno[3,2-b]thiophene-5-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspases. It has also been suggested that the compound inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzylthieno[3,2-b]thiophene-5-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, the compound has been shown to possess antioxidant activity and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzylthieno[3,2-b]thiophene-5-carboxamide is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

The potential therapeutic applications of N-benzylthieno[3,2-b]thiophene-5-carboxamide are still being explored. Some of the future directions for research include the development of more efficient synthesis methods, the evaluation of the compound's efficacy in animal models, and the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, the compound's anti-inflammatory and antioxidant properties could be further explored for the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of N-benzylthieno[3,2-b]thiophene-5-carboxamide involves the reaction of 2-bromo-5-chlorothiophene with benzylamine followed by the condensation of the resulting product with 2-mercaptobenzoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-benzylthieno[3,2-b]thiophene-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to possess potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-benzylthieno[3,2-b]thiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c16-14(15-9-10-4-2-1-3-5-10)13-8-12-11(18-13)6-7-17-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXYTDNAVQXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylthieno[3,2-b]thiophene-2-carboxamide

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